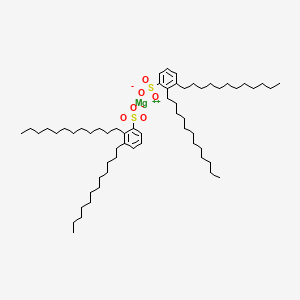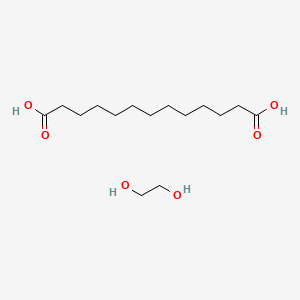
1,2-Difluoro-4,5-diiodobenzene
Übersicht
Beschreibung
1,2-Difluoro-4,5-diiodobenzene is a chemical compound with the molecular formula C6H2F2I2 . It has a molecular weight of 365.89 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1,2-Difluoro-4,5-diiodobenzene consists of a benzene ring with two fluorine atoms and two iodine atoms attached . The fluorine atoms are located at the 1 and 2 positions of the benzene ring, while the iodine atoms are at the 4 and 5 positions .
Physical And Chemical Properties Analysis
1,2-Difluoro-4,5-diiodobenzene is a solid substance . It has a molecular weight of 365.89 . The boiling point is reported to be 250.6±40.0°C at 760 mmHg . The flash point is 100.6°C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Organic Compounds
1,2-Difluoro-4,5-diiodobenzene serves as a valuable precursor for various organic transformations. For instance, Diemer, Leroux, and Colobert (2011) describe its role in synthesizing diverse derivatives through bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011). Similarly, Plater and Harrison (2023) explored its substitution reactions in different solvents, highlighting its utility in organic synthesis (Plater & Harrison, 2023).
Organometallic Chemistry
The compound finds use in organometallic chemistry as a solvent or ligand. Pike, Crimmin, and Chaplin (2017) discuss how fluorobenzenes, including 1,2-difluorobenzene, are used in transition-metal-based catalysis due to their weak binding to metal centers, highlighting the potential of 1,2-Difluoro-4,5-diiodobenzene in similar applications (Pike, Crimmin, & Chaplin, 2017).
Photocatalysis
In photocatalysis, Wenk and Sander (2002) demonstrated the generation of fluorinated m-benzyne derivatives, including those derived from 1,2-difluorobenzene, via UV photolysis. This process is crucial for creating fluorinated carbo- and heterocyclic compounds, suggesting a similar potential for 1,2-Difluoro-4,5-diiodobenzene (Wenk & Sander, 2002).
Biodegradation
1,2-Difluoro-4,5-diiodobenzene's analogs have been studied for biodegradation. Moreira et al. (2009) researched the degradation of difluorobenzenes by bacterial strains, which could have implications for the environmental management of 1,2-Difluoro-4,5-diiodobenzene and similar compounds (Moreira et al., 2009).
Vibrational Spectroscopy
The compound's analogs have also been analyzed using vibrational spectroscopy techniques. Seshadri and Padmavathy (2017) utilized Fourier Transform Infrared (FT-IR) and Raman spectroscopy to study the structures and vibrations of 1,5-Difluoro-2,4-dinitrobenzene, indicating potential applications for 1,2-Difluoro-4,5-diiodobenzene in spectroscopic analysis (Seshadri & Padmavathy, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
1,2-difluoro-4,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2I2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGKLXVKENKSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)I)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726498 | |
| Record name | 1,2-Difluoro-4,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Difluoro-4,5-diiodobenzene | |
CAS RN |
210567-10-5 | |
| Record name | 1,2-Difluoro-4,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![18-[[[(R)-[5-Vinyl-1-azabicyclo[2.2.2]octane-2-yl](6-methoxyquinoline-4-yl)methyl]amino](thiocarbonyl)amino]abieta-8,11,13-triene](/img/structure/B1508653.png)






![{4-[{4-[Bis(2-hydroxyethyl)amino]phenyl}(cyano)methylidene]-2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ylidene}propanedinitrile](/img/structure/B1508662.png)
![Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxododecane](/img/structure/B1508664.png)

